REACTION_CXSMILES
|
CN1CCN(C([O:10][CH:11]2[N:20]([C:21]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][N:22]=3)[C:18](=[O:19])[C:17]3[C:12]2=[N:13][CH:14]=[CH:15][N:16]=3)=O)CC1>Cl>[Cl:27][C:24]1[CH:25]=[CH:26][C:21]([N:20]2[CH:11]([OH:10])[C:12]3[C:17](=[N:16][CH:15]=[CH:14][N:13]=3)[C:18]2=[O:19])=[N:22][CH:23]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
further cooled to 0° C. to 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |